1-((4-Methoxypyridin-3-yl)methyl)piperazine
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Overview
Description
1-[(4-methylpyridin-3-yl)methyl]piperazine is an organic compound with the molecular formula C11H16N2 It consists of a piperazine ring substituted with a 4-methylpyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylpyridin-3-yl)methyl]piperazine typically involves the reaction of 4-methyl-3-pyridinemethanol with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of 1-[(4-methylpyridin-3-yl)methyl]piperazine can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing waste. The use of automated systems and advanced purification techniques ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylpyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 1-[(4-methylpyridin-3-yl)methyl]piperazine.
Reduction: Reduced derivatives with hydrogenated piperazine or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyridine rings.
Scientific Research Applications
1-[(4-methylpyridin-3-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methylpyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylpyridin-4-yl)piperazine
- 1-methyl-4-(3-methylpyridin-2-yl)piperazine
- 4-(aminomethyl)pyridine
Uniqueness
1-[(4-methylpyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(4-methylpyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-2-3-13-8-11(10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI Key |
TXVRXKXEVXBZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CN2CCNCC2 |
Origin of Product |
United States |
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